N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazole ring, and a furan ring. These groups are often found in bioactive molecules and could potentially interact with biological targets in specific ways .
Scientific Research Applications
Synthesis and Biological Activity
Anti-Inflammatory and Analgesic Agents : Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential for development as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for their biological activities. Some compounds exhibited strong antimicrobial activity against S. epidermidis and cytotoxicity against cancer cell lines, highlighting the potential for chemotherapy applications (Gür et al., 2020).
Anticonvulsant Agents : The synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones has been explored, with compounds showing promising anticonvulsant activity. This research paves the way for the development of new drugs in the treatment of epilepsy (Archana, Srivastava, & Kumar, 2002).
Antitubercular Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been synthesized and evaluated for antitubercular activity, showing promising results against M. tuberculosis H37Rv. This research contributes to the search for new antitubercular agents (Marvadi et al., 2020).
Anticancer Agents : A study on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against several cancer cell lines, suggesting their potential as anticancer agents (Fang et al., 2016).
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-10-15(13(2)27-12)18(26)21-19-22-23-20(29-19)28-11-17(25)24-9-5-7-14-6-3-4-8-16(14)24/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZRGIOWVGHBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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